molecular formula C7H14O2S B12578465 2-Sulfanylethyl 2,2-dimethylpropanoate CAS No. 190062-33-0

2-Sulfanylethyl 2,2-dimethylpropanoate

Cat. No.: B12578465
CAS No.: 190062-33-0
M. Wt: 162.25 g/mol
InChI Key: TWGNDLTWVYZRPC-UHFFFAOYSA-N
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Description

2-Sulfanylethyl 2,2-dimethylpropanoate is an ester derivative combining a pivalate (2,2-dimethylpropanoate) group with a sulfanylethyl (thioethyl) moiety. The pivalate group, characterized by its bulky tert-butyl structure, confers significant steric hindrance, which influences reactivity and stability in chemical reactions . The sulfanylethyl group introduces a nucleophilic thiol (-SH) functionality, enabling participation in disulfide bond formation, metal coordination, or nucleophilic substitution reactions. This dual functionality makes the compound valuable in pharmaceutical synthesis, catalysis, and materials science.

Properties

CAS No.

190062-33-0

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

IUPAC Name

2-sulfanylethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C7H14O2S/c1-7(2,3)6(8)9-4-5-10/h10H,4-5H2,1-3H3

InChI Key

TWGNDLTWVYZRPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCCS

Origin of Product

United States

Comparison with Similar Compounds

Reactivity Profiles

  • 2-Sulfanylethyl 2,2-dimethylpropanoate: The thiol group enables nucleophilic attack (e.g., in Michael additions or disulfide formation), while the pivalate ester resists hydrolysis due to steric hindrance .
  • Methyl 2,2-dimethyl-3-sulfanylpropanoate: Exhibits similar thiol reactivity but may hydrolyze faster due to the less hindered methyl ester .
  • (3-Methoxyphenyl) 2,2-dimethylpropanoate: The methoxy group directs electrophilic substitution in aromatic systems, making it suitable for synthesizing bioactive molecules (e.g., histone deacetylase inhibitors) .
  • Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate: Bromine facilitates Suzuki-Miyaura cross-coupling, useful in constructing complex aryl frameworks .

Physicochemical Properties

Compound Name Boiling Point (°C) Solubility Stability Notes
2-Sulfanylethyl 2,2-dimethylpropanoate ~200 (estimated) Soluble in organic solvents Stable under anhydrous conditions; prone to oxidation in air
(3-Methoxyphenyl) 2,2-dimethylpropanoate 245–250 Ethanol, acetone Resists hydrolysis due to steric bulk
Potassium 2,2-dimethylpropanoate >300 (decomposes) Water, ethanol Hygroscopic; requires dry storage

Discussion of Key Findings

  • Steric Effects: The pivalate group in all analogs impedes hydrolysis and directs reactivity toward less hindered sites. For example, potassium 2,2-dimethylpropanoate acts as a bulky nucleophile in SN2 reactions .
  • Thiol vs. Methoxy/Bromine Functionality : The sulfanyl group’s nucleophilicity contrasts with the methoxy group’s electron-donating effects and bromine’s electrophilic utility, leading to divergent applications in drug design and catalysis .
  • Biological Activity : Sulfanyl-containing esters show moderate antimicrobial activity, while methoxyphenyl derivatives are explored for enzyme inhibition .

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